molecular formula C13H18N2O3S2 B12327938 L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester

Cat. No.: B12327938
M. Wt: 314.4 g/mol
InChI Key: GSUDSBHFXNANTM-JTQLQIEISA-N
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Description

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester (CAS: 175201-68-0) is a synthetic methionine derivative characterized by a 3-pyridinyl carbonyl group substituted with a methylthio (-SCH₃) moiety at the 2-position. Its molecular formula is C₁₃H₁₈N₂O₃S₂, with a molecular weight of 314.42 g/mol. The compound is synthesized via acylation of L-methionine methyl ester with 2-(methylthio)nicotinoyl chloride or analogous reagents, following protocols similar to those described for benzyloxycarbonyl (Cbz)-protected methionine derivatives .

Structurally, the compound combines a pyridine ring (a heterocyclic aromatic system) with a methylthio group, which may influence its electronic properties and biological interactions. The methyl ester group enhances solubility in organic solvents, making it suitable for further synthetic modifications or pharmacological studies.

Properties

Molecular Formula

C13H18N2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate

InChI

InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

GSUDSBHFXNANTM-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(N=CC=C1)SC

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC

solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Methyl Ester Formation

The carboxylic acid group of L-methionine is first converted to its methyl ester derivative. A widely adopted method involves refluxing L-methionine with methanol in the presence of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMCS) as catalysts. Thionyl chloride acts as both a dehydrating agent and acid catalyst, facilitating nucleophilic substitution at the carbonyl carbon. Typical conditions include:

  • Molar ratio : 1:10 (methionine:methanol)
  • Catalyst loading : 2–5 mol% SOCl₂
  • Reaction time : 6–12 hours at 60–70°C.

This step achieves near-quantitative yields (>95%) of L-methionine methyl ester, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Pyridinylcarbonyl Acylation

The amino group of L-methionine methyl ester is subsequently acylated with 2-(methylthio)-3-pyridinylcarbonyl chloride. This electrophilic acylating agent is prepared by treating 2-(methylthio)-3-pyridinecarboxylic acid with oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C. Key parameters for the acylation include:

  • Solvent : Dry tetrahydrofuran (THF) or DCM
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct
  • Temperature : 0°C to room temperature, 4–8 hours.

Yields for this step range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Carbodiimide-Mediated Coupling

Activation of Pyridinylcarboxylic Acid

Alternative to acyl chlorides, the 2-(methylthio)-3-pyridinecarboxylic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This method avoids handling moisture-sensitive acyl chlorides.

Reaction protocol :

  • Dissolve the carboxylic acid (1 eq) and HOBt (1.2 eq) in DCM.
  • Add EDC (1.5 eq) at 0°C and stir for 30 minutes.
  • Introduce L-methionine methyl ester (1 eq) and TEA (2 eq), then react for 12–24 hours.

Yield and Byproduct Analysis

This approach yields 65–80% of the target compound, with minor byproducts (e.g., N-acylurea) formed due to carbodiimide decomposition. Purification via silica gel chromatography (eluent: 30% ethyl acetate in hexane) effectively isolates the product.

Enzymatic and Chemoenzymatic Approaches

Papain-Catalyzed Condensation

While enzymatic methods are less common for this compound, papain has been employed for peptide bond formation in structurally analogous systems. In a model reaction, papain (5–10 mg/mL) catalyzes the condensation of L-methionine methyl ester with N-protected pyridinylcarbonyl derivatives in aqueous-organic biphasic systems (e.g., phosphate buffer/ethyl acetate).

Limitations :

  • Lower yields (40–60%) compared to chemical methods
  • Substrate specificity restricts broader applicability.

Protection-Deprotection Strategies

Benzyloxycarbonyl (Z) Protection

To prevent undesired side reactions during esterification, the amino group of L-methionine is temporarily protected using benzyloxycarbonyl chloride (Z-Cl).

Stepwise synthesis :

  • Protect L-methionine with Z-Cl in aqueous NaOH (pH 10–11), yielding Z-L-methionine.
  • Esterify the carboxylic acid with methanol/SOCl₂.
  • Remove the Z-group via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/acetic acid).
  • Proceed with acylation as described in Section 1.2.

Advantages :

  • Enables selective functionalization
  • Improves overall yield to 75–90%.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Direct Acylation 70–85% 8–12 hours Minimal steps, high efficiency Moisture-sensitive reagents
Carbodiimide Coupling 65–80% 12–24 hours Avoids acyl chlorides Byproduct formation
Enzymatic Condensation 40–60% 24–48 hours Eco-friendly, mild conditions Low yield, limited substrate compatibility
Z-Protection Strategy 75–90% 18–30 hours High selectivity, purity Additional protection/deprotection steps

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.6–8.4 (pyridine-H), 4.5–4.3 (α-CH), 2.5–2.3 (SCH₃), 2.1–1.8 (β,γ-CH₂).
  • ESI-MS : m/z 313.1 [M+H]⁺ (calculated for C₁₃H₁₇N₂O₃S₂).

Chemical Reactions Analysis

Types of Reactions

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Biological Applications

  • Ligand Development :
    L-Methionine derivatives have been utilized in the synthesis of peptidic ligands for various biochemical applications. For instance, studies have shown that ligands based on this compound can be effective in enantioselective reduction reactions, which are crucial in synthesizing chiral molecules in pharmaceuticals .
  • Antioxidant Properties :
    Research indicates that methionine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This has implications for developing therapeutic agents aimed at conditions related to oxidative damage, such as neurodegenerative diseases .
  • Nutritional Supplementation :
    The compound may serve as a nutritional supplement in animal feed, enhancing growth and health by providing essential sulfur-containing amino acids that are vital for protein synthesis and metabolic processes.

Case Study 1: Enantioselective Reduction

In a study published in the journal Molecules, researchers synthesized a series of ligands based on L-methionine derivatives. The study demonstrated that these ligands could facilitate the enantioselective reduction of ketones with high efficiency, showcasing their potential in asymmetric synthesis .

Case Study 2: Antioxidant Activity

A review article highlighted the antioxidant potential of various methionine derivatives, including L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester. The findings suggested that these compounds could mitigate oxidative stress in cellular models, indicating their therapeutic potential against diseases characterized by oxidative damage .

Mechanism of Action

The mechanism of action of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptor proteins on cell surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-acylated methionine methyl esters with pyridinyl or heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester (Target) 175201-68-0 C₁₃H₁₈N₂O₃S₂ 2-(methylthio)-3-pyridinyl 314.42 Intermediate in peptide synthesis; potential AHR ligand (inferred from related ITE analogs)
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-, methyl ester 175201-65-7 C₁₄H₂₀N₂O₃S₂ 2-(ethylthio)-3-pyridinyl 328.45 Higher lipophilicity (logP: ~3.8) due to ethyl group; used in antimicrobial studies
L-Methionine, N-[(2-chloro-3-pyridinyl)carbonyl]- 175201-49-7 C₁₁H₁₃ClN₂O₃S 2-chloro-3-pyridinyl 288.75 Chlorine substitution enhances electrophilicity; potential protease inhibition
N-(Benzyloxycarbonyl)-L-methionine methyl ester 56762-93-7 C₁₄H₁₈N₂O₄S Benzyloxycarbonyl (Cbz) 310.37 Standard protecting group in peptide synthesis; no bioactivity reported
L-Leucine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]- 175201-69-1 C₁₃H₁₈N₂O₃S 2-(methylthio)-3-pyridinyl (leucine backbone) 298.36 Altered backbone (leucine vs. methionine); impacts steric interactions

Key Differences and Implications

Substituent Effects on Bioactivity: The methylthio group in the target compound may act as a hydrogen bond acceptor or participate in hydrophobic interactions, similar to the ethylthio variant (CAS 175201-65-7). However, the ethylthio analog exhibits higher lipophilicity (predicted logP: 3.8 vs. ~3.0 for methylthio), which could enhance membrane permeability .

This suggests that pyridinyl-thioesters may similarly interact with AHR pathways.

Synthetic Utility: The target compound’s methyl ester group facilitates derivatization, as seen in thiazolidinone synthesis (e.g., antimicrobial agents derived from methionine esters) .

Research Findings and Data Gaps

  • Synthetic Accessibility : The compound is synthesized in high yield (~90%) using biphasic acylation methods, analogous to Cbz-protected methionine esters .
  • Thermal Stability : Predicted boiling point for the ethylthio analog is 537.5°C , suggesting moderate thermal stability for the methylthio variant .
  • Biological Data: No direct cytotoxicity or pharmacokinetic data is available.

Biological Activity

L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester (CAS Number: 175201-68-0) is a derivative of the essential amino acid methionine, which plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C13H18N2O3S2
  • Molecular Weight : 314.42 g/mol
  • CAS Number : 175201-68-0

L-Methionine is involved in several biological pathways:

  • Protein Synthesis : As an essential amino acid, it is a building block for protein synthesis.
  • Methylation Reactions : It serves as a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various biochemical reactions, influencing gene expression and metabolism.
  • Antioxidant Activity : Methionine and its derivatives have been shown to enhance the body's antioxidant defenses by reducing oxidative stress, which is linked to various diseases.

1. Muscle Growth and Health

Research indicates that L-Methionine supplementation can positively affect muscle growth. A study involving C2C12 (mouse) and QM7 (quail) myoblasts demonstrated that optimal levels of L-Met improved cell proliferation and viability while excessive amounts led to oxidative stress and reduced growth rates .

2. Antioxidant Effects

Methionine has been shown to enhance the detoxifying and antioxidant abilities of organisms. This has implications for immune function and overall health . The compound's ability to modulate reactive oxygen species (ROS) production is particularly significant in cellular health.

Case Study 1: Muscle Growth in Animal Models

A study examined the effects of varying concentrations of L-Methionine on muscle cells. The results indicated that:

  • At optimal concentrations (100 µM), L-Met significantly enhanced cell growth.
  • At higher concentrations (1000 µM), adverse effects were noted, including increased ROS levels and impaired mitochondrial function .

Case Study 2: Antioxidant Mechanisms

Another investigation focused on the antioxidant properties of L-Methionine derivatives in animal models. The findings suggested that these compounds could mitigate oxidative damage in tissues, supporting their use in dietary supplements for enhancing animal health .

Data Tables

Parameter 100 µM L-Met 1000 µM L-Met Control
Cell Viability (%)9570100
ROS Production (µM)52510
Mitochondrial FunctionNormalImpairedNormal

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